![molecular formula C13H15NO3 B7501211 N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7501211.png)
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide
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Overview
Description
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide, also known as DMF, is a synthetic compound that has been widely used in scientific research. It is a small molecule with a molecular weight of 191.25 g/mol and a chemical formula of C12H15NO2. DMF is a white crystalline powder that is soluble in water, ethanol, and other organic solvents.
Mechanism of Action
The exact mechanism of action of N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide is not fully understood. However, it is believed to work through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for the regulation of antioxidant and anti-inflammatory genes. N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide has also been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). Additionally, N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
Advantages and Limitations for Lab Experiments
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity. N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide is also stable under a variety of conditions and can be stored for long periods of time. However, there are some limitations to the use of N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide in laboratory experiments. It can be difficult to dissolve in some solvents, and its effects can be variable depending on the concentration used.
Future Directions
There are several future directions for the use of N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide in scientific research. One area of interest is the potential use of N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is the use of N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide in cancer therapy. N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide has been shown to have anti-tumor effects in several different types of cancer cells. Finally, there is interest in the development of new N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide analogs that may have improved pharmacological properties.
Synthesis Methods
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 5-methylfuran-2-carboxylic acid with dimethylamine and subsequent dehydration of the resulting intermediate. The final product can be obtained through purification and crystallization. The synthesis of N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects. N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide has been studied in various disease models, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its potential use in cancer therapy.
properties
IUPAC Name |
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9-4-5-11(17-9)8-14(3)13(15)12-6-7-16-10(12)2/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCGLWPZJMCENJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)C2=C(OC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide |
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